[1-(4-Bromophenyl)ethyl](ethyl)methylamine
Overview
Description
1-(4-Bromophenyl)ethyl](ethyl)methylamine, also known as 4-Bromoethylethylamine, is an organic compound that is used in a variety of scientific applications. This compound is a derivative of aniline, an aromatic amine. It is a colorless, volatile liquid with a boiling point of 180°C and a flash point of 71°C. It is soluble in many organic solvents and has a pKa of 8.4.
Scientific Research Applications
Synthesis of Indole Derivatives :
- A study by L. Dan (2006) outlined the synthesis of 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl from ethyl 4-chloroacetoacetate, highlighting the Sulfide etherification, Aminating, and Nenitzescu reactions, with a total yield of 36% (Dan, 2006).
Enantioselective Enzymatic Acylation :
- Gill et al. (2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine by way of enantioselective lipase-mediated acylation, achieving >99% ee in the isolation of specific amine and methoxyacetamide derivatives (Gill, Das, & Patel, 2007).
Radical Cyclisation for Heterocycles Synthesis :
- Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, yielding tri- and tetra-cyclic heterocycles. Their methodology involved alkylating azoles for synthesizing radical precursors, which upon cyclization yielded new 6-membered rings attached to the azoles (Allin et al., 2005).
Antimicrobial Activity of Succinimide Derivatives :
- Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and evaluated their in vitro antifungal activities. The bromo derivative particularly exhibited significant inhibitory activities against a spectrum of fungi, showing potential as a novel fungicide (Cvetković et al., 2019).
Antinociceptive Activities of Enaminone Compounds :
- Masocha, Kombian, & Edafiogho (2016) evaluated the antinociceptive activity of certain enaminone compounds, revealing that some of these compounds have significant activity in both the formalin and hot plate tests, indicating potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).
Synthesis and Characterization of Benzocazocanones and Indenopyrroles :
- Behler et al. (2011) investigated the bismuth-mediated ring-expansion reactions of Ethyl 1-oxo-indane-2-carboxylate, leading to the formation of benzo[c]azocane-1-one derivatives and indeno[1,2-b]pyrrole derivatives, providing insight into the synthesis of complex cyclic structures (Behler et al., 2011).
properties
IUPAC Name |
1-(4-bromophenyl)-N-ethyl-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVDVLQWCNHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)ethyl](ethyl)methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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